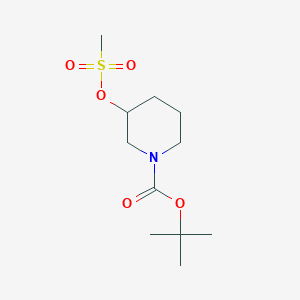
N-Boc-3-mesyloxypiperidine
Cat. No. B138749
Key on ui cas rn:
129888-60-4
M. Wt: 279.36 g/mol
InChI Key: WLAZHMYDLUILKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08624033B2
Procedure details


2.7 l of dimethylformamide are placed in a reactor under inert atmosphere. 251.4 g of N-BOC-3(R,S)-methylsulfonyloxy-piperidine are added with warming. At an internal temperature of 50° C. 256.8 g of potassium thioacetate are added at once. After stirring for 90 min at 95° C. the reaction mixture is transferred into a reactor filled with 4 l of water. 4.2 l of petroleum ether are added. After vigorous stirring for 5 minutes the aqueous phase is removed. After readdition of water the pH is adjusted to >8 with sodium hydroxide. The organic phase is separated, washed with water and treated with active charcoal. The solution is evaporated to dryness. After flash chromatography on silica with petroleum ether, toluene, and ethyl acetate and concentration of the product containing solution crystallization occurs on cooling and 110 g of N-BOC-3(R,S)-acetylthio-piperidine are obtained.


Name
potassium thioacetate
Quantity
256.8 g
Type
reactant
Reaction Step Three

[Compound]
Name
petroleum ether
Quantity
4.2 L
Type
solvent
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
CN(C)C=O.[C:6]([N:13]1[CH2:18][CH2:17][CH2:16][CH:15](OS(C)(=O)=O)[CH2:14]1)([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[C:24]([O-:27])(=[S:26])[CH3:25].[K+]>O>[C:6]([N:13]1[CH2:18][CH2:17][CH2:16][CH:15]([S:26][C:24](=[O:27])[CH3:25])[CH2:14]1)([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 L
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
251.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CCC1)OS(=O)(=O)C
|
Step Three
|
Name
|
potassium thioacetate
|
|
Quantity
|
256.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=S)[O-].[K+]
|
Step Four
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
4.2 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 90 min at 95° C. the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with warming
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At an internal temperature of 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is transferred into a reactor
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After vigorous stirring for 5 minutes the aqueous phase
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with active charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution is evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After flash chromatography on silica with petroleum ether, toluene, and ethyl acetate and concentration of the product containing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solution crystallization
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CCC1)SC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
